4-(Pyridin-4-yl)pyrimidin-2-ol - 208936-44-1

4-(Pyridin-4-yl)pyrimidin-2-ol

Catalog Number: EVT-360562
CAS Number: 208936-44-1
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(Pyridin-4-yl)pyrimidin-2-ol” is a chemical compound with the CAS Number: 208936-44-1. Its molecular formula is C9H7N3O and it has a molecular weight of 173.17 .

Synthesis Analysis

The synthesis of pyrimidin-2-ol derivatives involves cyclizing 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea in the presence of NaOH as base . The 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one is prepared by condensing 2-acetylpyridine with substituted benzaldehyde in the presence of 20% NaOH as base .

Molecular Structure Analysis

The molecular structure of “4-(Pyridin-4-yl)pyrimidin-2-ol” is characterized by the presence of a pyrimidine ring attached to a pyridine ring . The InChI code for this compound is 1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H, (H,11,12,13) .

Chemical Reactions Analysis

The reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Physical And Chemical Properties Analysis

The compound “4-(Pyridin-4-yl)pyrimidin-2-ol” has a molecular weight of 173.17 and is stored at room temperature .

Synthesis Analysis
  • Reaction of Enaminones with Guanidine: A paper highlights the use of enaminones and guanidine nitrate in synthesizing pyrimidinyl amines, offering a potential pathway for preparing 4-(Pyridin-4-yl)pyrimidin-2-ol. [] This approach avoids the use of toxic cyanamide, making it environmentally advantageous.
  • Copper-Catalyzed N-Arylation: The copper-catalyzed N-arylation of heteroarylamines is another potential approach for synthesizing the target compound. [] This method, demonstrated in the synthesis of Imatinib analogues, offers a cost-effective alternative to palladium-based C-N bond formation reactions.
Applications
  • Materials Science: The presence of nitrogen atoms and the possibility for metal coordination make 4-(Pyridin-4-yl)pyrimidin-2-ol a promising building block for metal-organic frameworks (MOFs) []. These materials have applications in gas storage, separation, and catalysis.

1. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) [, , ]

    Compound Description: Imatinib, a tyrosine kinase inhibitor, is a crucial therapeutic agent for leukemia treatment. It exhibits a specific inhibitory effect on tyrosine kinase activity. This molecule's structural characterization has primarily revolved around its piperazin-1-ium salt forms (mesylate, picrate, citrate, fumarate, or malonate). Notably, research has revealed the crystal structure of Imatinib's freebase form, which precipitates from a mixture with arginine. In this form, the molecule assumes an extended conformation and creates infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. []

    Relevance: While structurally distinct from 4-(pyridin-4-yl)pyrimidin-2-ol, Imatinib shares a core pyrimidine ring substituted with a pyridine ring at the 4-position. The variations lie in the substitution patterns on the pyrimidine ring and the presence of additional functional groups in Imatinib. These similarities highlight the significance of this core structure in biological activity, particularly in the context of kinase inhibition. Furthermore, research exploring Imatinib analogs often involves modifications around this core structure, suggesting a potential avenue for the development of novel compounds related to 4-(pyridin-4-yl)pyrimidin-2-ol. [, ]

2. 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide [, , , , , ]

    Compound Description: This compound, along with its various salts, demonstrates significant protein kinase inhibiting properties. Specifically, the monohydrochloride monohydrate salt of this compound exhibits superior solubility compared to its freebase and hydrochloride salt counterparts. This improved solubility translates to enhanced bioavailability in vivo. [] Various crystalline forms of this compound and its salts have been explored for their potential in drug development. [, , , , ]

3. 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine []

    Compound Description: Developed at Bayer Schering Pharma, this compound is a highly selective and potent Rho-kinase inhibitor. Its key structural feature is the presence of a 7-azaindole moiety. Research has focused on improving the synthesis of this compound, emphasizing cost-effectiveness and safety. A notable aspect of its synthesis involves the controlled reactivity of a trifluoromethyl group, which acts as a masked methyl group. []

4. 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine []

    Compound Description: This compound is a hybrid molecule combining structural features of Imatinib and the tyrosine kinase inhibitor bosutinib, incorporating a quinoline moiety. It demonstrates significant antimyeloproliferative activity, exhibiting a CC50 value of 0.9 µM against K562 cells. Molecular docking studies suggest that this compound might interact with the BCR-ABL1 enzyme at the bosutinib binding site via a competitive inhibition mechanism. []

5. 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) []

    Compound Description: Compound SK-25 shows significant cytotoxicity towards MiaPaCa-2 malignant cells with an IC50 value of 1.95 μM and induces apoptosis. This compound exhibits promising antitumor activity against various tumor models. Notably, it inhibits tumor development by 94.71% in Ehrlich ascites carcinoma (EAC), 59.06% in solid Ehrlich tumor (ET), and 45.68% in solid Sarcoma 180 at a dose of 30 mg/kg. Furthermore, SK-25 exhibits a favorable safety profile, with a maximum tolerated dose of 1000 mg/kg in acute oral toxicity studies in Swiss albino mice. Computer-based predictions suggest that the compound might possess a favorable DMPK (drug metabolism and pharmacokinetics) profile. []

6. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate []

    Compound Description: This compound is structurally characterized by X-ray crystallography. Its crystal packing reveals weak intermolecular C—H⋯O hydrogen bonds. []

7. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611) []

    Compound Description: Discovered through a high-throughput screening campaign for bone disorder treatments, WAY-262611 targets the Wnt beta-catenin cellular messaging system. Belonging to the 2-aminopyrimidine template class, this compound exhibits excellent pharmacokinetic properties. Oral administration of WAY-262611 in ovariectomized rats led to a dose-dependent increase in the trabecular bone formation rate. []

Properties

CAS Number

208936-44-1

Product Name

4-(Pyridin-4-yl)pyrimidin-2-ol

IUPAC Name

6-pyridin-4-yl-1H-pyrimidin-2-one

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13)

InChI Key

ZEBJIACQDLVAJA-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC=NC(=O)N2

Canonical SMILES

C1=CN=CC=C1C2=CC=NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.